4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride
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Overview
Description
The compound “4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride” is likely to be a derivative of indazole, which is a type of heterocyclic aromatic organic compound . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that is characterized by having three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be based on the indazole core, with a trifluoromethyl group attached at the 4-position and an amine group attached at the 3-position. The hydrochloride indicates that this compound is likely a salt, with a chloride ion paired with the positively charged nitrogen in the amine group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be quite stable but can participate in certain reactions under specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a trifluoromethyl group are often quite stable and resistant to degradation .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2-aminobenzylamine to form the intermediate 4-(trifluoromethyl)-4,5-dihydro-1H-indazol-3-amine. This intermediate is then reduced using sodium borohydride to obtain the final product, 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine, which is then converted to its hydrochloride salt form using hydrochloric acid." "Starting Materials": [ "4-(trifluoromethyl)benzaldehyde", "2-aminobenzylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-(trifluoromethyl)benzaldehyde is reacted with 2-aminobenzylamine in the presence of a suitable solvent and a catalyst to form the intermediate 4-(trifluoromethyl)-4,5-dihydro-1H-indazol-3-amine.", "Step 2: The intermediate is then reduced using sodium borohydride in the presence of a suitable solvent to obtain 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine.", "Step 3: The final product is then converted to its hydrochloride salt form using hydrochloric acid." ] } | |
CAS No. |
2648962-87-0 |
Molecular Formula |
C8H11ClF3N3 |
Molecular Weight |
241.6 |
Purity |
95 |
Origin of Product |
United States |
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